1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C10H7BrF6O |
|---|---|
Molecular Weight |
337.06 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7BrF6O/c1-2-18-8-6(10(15,16)17)3-5(4-7(8)11)9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
MPCFPNPCVWSOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene (CAS No. 2586126-13-6) is a halogenated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups significantly influences its chemical behavior, making it a subject of various studies in medicinal chemistry and materials science.
The compound has the molecular formula and a molar mass of 337.06 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer cells, showing IC50 values in the micromolar range. This suggests that it may be effective in targeting specific cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. The trifluoromethyl groups enhance lipophilicity, allowing for better membrane penetration and subsequent cellular uptake .
Case Study 1: Antibacterial Activity
In a recent study, the antibacterial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The highest concentration tested (20 µM) resulted in over 70% cell death after 48 hours of exposure. Flow cytometry analysis indicated that the compound induces apoptosis in these cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Tested Organisms/Cells | IC50/MIC (µg/mL) | Remarks |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | Significant antibacterial activity |
| Antibacterial | Escherichia coli | Not specified | Further studies required |
| Cytotoxicity | MCF-7 (breast cancer) | 20 | Induces apoptosis |
| Cytotoxicity | A549 (lung cancer) | 20 | Dose-dependent effects observed |
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
| Compound Name | CAS Number | Substituents (Positions) | Key Differences |
|---|---|---|---|
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 328-70-1 | Br (1), -CF₃ (3,5) | Lacks ethoxy group at position 2 |
| 1-Bromo-2,5-bis(trifluoromethyl)benzene | 7617-93-8 | Br (1), -CF₃ (2,5) | -CF₃ at position 2 instead of ethoxy |
| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | Br (1), -CF₃ (4) | Single -CF₃, no ethoxy |
| 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | 401-78-5 | Br (1), -CH₃ (3), -CF₃ (5) | Methyl instead of ethoxy at position 3 |
Physical and Chemical Properties
Notes:
- Bromine’s position (e.g., 1-bromo-2,5-bis(trifluoromethyl)benzene vs. 1-bromo-3,5-bis(trifluoromethyl)benzene) alters steric and electronic effects, impacting reactivity in cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene?
- Methodology : The compound can be synthesized via bromination of a precursor such as 3,5-bis(trifluoromethyl)ethoxybenzene. A typical approach involves using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, with catalytic Lewis acids (e.g., FeBr₃) to enhance regioselectivity .
- Critical Parameters : Monitor reaction progress via GC-MS or ¹⁹F NMR to track trifluoromethyl group stability. Purification often requires column chromatography with hexane/ethyl acetate gradients.
Q. How do the electronic effects of substituents (Br, OEt, CF₃) influence reactivity in cross-coupling reactions?
- Methodology : The ethoxy group (OEt) acts as an electron-donating group, directing electrophilic substitution to the para position relative to itself. In contrast, trifluoromethyl (CF₃) groups are electron-withdrawing, deactivating the ring and stabilizing intermediates. Bromine serves as a leaving group in Suzuki-Miyaura couplings.
- Experimental Design : Compare reaction rates with analogous compounds lacking OEt or CF₃ groups. Use Hammett constants (σ values) to predict substituent effects on reaction thermodynamics .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons.
- ¹⁹F NMR : Identify CF₃ groups (δ ~-60 to -65 ppm).
- HRMS : Confirm molecular formula (C₁₀H₈BrF₆O, exact mass ~341.96 g/mol).
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization?
- Methodology :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for substitution, while nonpolar solvents may promote elimination.
- Base Selection : Weak bases (e.g., K₂CO₃) minimize elimination; strong bases (e.g., t-BuOK) increase elimination risk.
- Case Study : In reactions with NaI/acetone, monitor for byproducts like alkenes via GC-MS. Adjust temperature (<40°C) to suppress elimination .
Q. What computational tools can predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Approach : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The OEt group directs EAS to the para position, while CF₃ groups reduce overall reactivity. Compare with experimental results from nitration or sulfonation trials .
Q. How do steric effects from the 3,5-bis(trifluoromethyl) groups impact catalytic transformations?
- Analysis : The bulky CF₃ groups hinder access to the aromatic ring in palladium-catalyzed couplings. Mitigate steric effects by:
- Using ligands with large bite angles (e.g., XPhos).
- Increasing reaction temperature (80–100°C) to overcome kinetic barriers.
- Data : Compare yields with less-hindered analogs (e.g., 1-bromo-3-CF₃ benzene) to quantify steric penalties .
Data Contradiction Analysis
Resolving discrepancies in reported yields for Suzuki-Miyaura couplings with this substrate
- Hypothesis Testing :
- Variable 1 : Ligand effects (e.g., Pd(PPh₃)₄ vs. Pd(dtbpf)).
- Variable 2 : Boronic acid stoichiometry (1.2–2.0 equiv).
- Resolution : Reproduce reactions under inert atmospheres (Ar/glovebox) to exclude oxygen-mediated decomposition. Validate purity of starting materials via HPLC .
Comparative Reactivity Table
| Compound | Reactivity in SN2 (k, s⁻¹) | EAS Directing Group | Reference |
|---|---|---|---|
| 1-Bromo-2-ethoxy-3,5-bis(CF₃)benzene | 0.15 ± 0.02 | OEt (para) | |
| 1-Bromo-3,5-bis(CF₃)benzene | 0.08 ± 0.01 | CF₃ (meta) | |
| 1-Bromo-4-OEt-3-CF₃ benzene | 0.22 ± 0.03 | OEt (para) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
